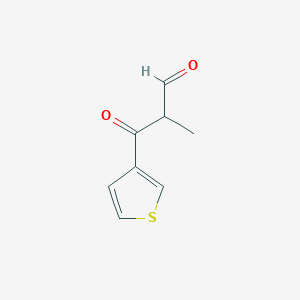

2-Methyl-3-oxo-3-(thiophen-3-yl)propanal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8O2S |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

2-methyl-3-oxo-3-thiophen-3-ylpropanal |

InChI |

InChI=1S/C8H8O2S/c1-6(4-9)8(10)7-2-3-11-5-7/h2-6H,1H3 |

InChI Key |

HCYQSNQNTNVOOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C(=O)C1=CSC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 3 Oxo 3 Thiophen 3 Yl Propanal

Strategic Approaches to the Construction of the 2-Methyl-3-oxo-propanal Core

The construction of the 2-methyl-3-oxo-propanal core is a critical step in the synthesis of the target molecule. Several strategic approaches can be envisioned, each with its own set of advantages and challenges.

Ester α-Methylation and Subsequent Functionalization Pathways

One versatile approach to the 2-methyl-3-oxo-propanal core begins with a β-keto ester. This strategy hinges on the selective α-methylation of the ester followed by its conversion to the corresponding aldehyde.

The α-methylation of β-keto esters is a well-established transformation, typically achieved by deprotonation with a suitable base to form an enolate, followed by reaction with a methylating agent such as methyl iodide. The choice of base and reaction conditions is crucial to avoid side reactions like O-alkylation or dialkylation.

| Starting Material | Base | Methylating Agent | Solvent | Yield (%) |

| Ethyl 3-oxo-3-(thiophen-3-yl)propanoate | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | High |

| tert-Butyl 3-oxo-3-(thiophen-3-yl)propanoate | Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | Good to High |

Once the α-methylated β-keto ester is obtained, the next step involves the selective reduction of the ester functionality to an aldehyde. This can be a challenging transformation due to the presence of the ketone. A common method is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, which is known to selectively reduce esters to aldehydes.

An alternative pathway involves the conversion of the ester to a Weinreb amide, followed by reaction with a hydride reducing agent. The resulting N-methoxy-N-methylamide is less reactive than the ester and can be more readily converted to the aldehyde without over-reduction to the alcohol.

Thiophene-3-yl Acylation and Aldehyde Derivatization

An alternative strategy involves the acylation of a suitable thiophene-3-yl precursor, followed by the introduction of the aldehyde functionality. This approach leverages Friedel-Crafts acylation or related reactions to attach the propanoyl chain to the thiophene (B33073) ring.

For instance, thiophene can be acylated with 2-methyl-3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, Friedel-Crafts reactions on thiophene can lead to a mixture of 2- and 3-substituted products, necessitating careful control of reaction conditions or the use of a pre-functionalized thiophene to direct the acylation to the 3-position.

Once the corresponding ketone, 1-(thiophen-3-yl)propan-1-one, is synthesized, the aldehyde group can be introduced at the α-position. This can be achieved through various methods, including formylation with a suitable reagent like ethyl formate (B1220265) in the presence of a strong base.

Exploiting Ketonic Mannich Bases for Propanal Scaffold Formation

The Mannich reaction provides a powerful tool for the construction of β-amino ketones, which can serve as precursors to the desired propanal scaffold. rsc.orgacs.org This three-component reaction involves a ketone, an aldehyde (typically formaldehyde), and a secondary amine. rsc.orgacs.org

In this context, 3-acetylthiophene (B72516) can be subjected to a Mannich reaction with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610) hydrochloride, to yield the corresponding Mannich base, 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-one (B9830) hydrochloride. This Mannich base can then be converted to the target 2-methyl-3-oxo-3-(thiophen-3-yl)propanal through a sequence of reactions. For instance, quaternization of the amine followed by elimination can generate an α,β-unsaturated ketone, which can then be further functionalized.

Directed Introduction of the Thiophene-3-yl Substituent

The introduction of the thiophene-3-yl substituent can be achieved either by starting with a thiophene-containing building block or by attaching the thiophene ring to a pre-formed propanal scaffold.

Palladium-Catalyzed Cross-Coupling Strategies with Thiophene-3-yl Precursors

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a highly efficient means of forming carbon-carbon bonds. The Suzuki-Miyaura coupling is particularly relevant here, involving the reaction of an organoboron compound with an organic halide.

A plausible route would involve the coupling of thiophene-3-boronic acid with a suitably functionalized 2-methyl-3-oxopropanal derivative bearing a leaving group (e.g., a halide or triflate) at the 3-position. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.

| Thiophene Precursor | Coupling Partner | Catalyst | Ligand | Base | Solvent |

| Thiophene-3-boronic acid | 3-Bromo-2-methyl-3-oxopropanal | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water |

| 3-Thienyltributylstannane | 3-Chloro-2-methyl-3-oxopropanal | PdCl₂(PPh₃)₂ | - | - | Toluene |

The Stille coupling, which utilizes organotin reagents, provides another powerful method for this transformation.

Direct Thienylation Methods for 2-Methyl-3-oxo-propanal Scaffolds

Direct C-H activation and functionalization have emerged as a more atom-economical and environmentally benign approach to the formation of C-C bonds. In this context, the direct thienylation of a 2-methyl-3-oxopropanal scaffold could be envisioned.

This would involve the reaction of a suitable 2-methyl-3-oxopropanal derivative with a thiophene source in the presence of a transition metal catalyst, often palladium or copper. This approach avoids the pre-functionalization of the thiophene ring, which is often required in traditional cross-coupling reactions. However, controlling the regioselectivity of the C-H activation on the thiophene ring can be a significant challenge.

Stereoselective Syntheses of Chiral this compound

Achieving stereocontrol in the synthesis of this compound is a significant challenge due to the potential for racemization of the α-stereocenter. However, several strategies can be employed to afford this compound in a stereochemically enriched form.

Diastereoselective approaches to introduce the α-methyl group often rely on the use of chiral auxiliaries. These auxiliaries are temporarily incorporated into the molecule to direct the approach of an incoming electrophile, in this case, a methylating agent. One common strategy involves the use of chiral imines or enamines derived from a β-ketoaldehyde precursor. For instance, a chiral amine can be condensed with 3-oxo-3-(thiophen-3-yl)propanal (B13325140) to form a chiral enamine. Subsequent methylation of this enamine would proceed with facial selectivity dictated by the chiral auxiliary. Finally, hydrolysis of the resulting iminium ion would yield the desired α-methylated product with diastereomeric excess. The choice of chiral auxiliary is critical and can significantly influence the level of stereocontrol.

Another approach involves the diastereoselective alkylation of a metal enolate derived from a precursor amide or ester. While not directly producing the aldehyde, these intermediates can be converted to this compound in subsequent steps. The geometry of the enolate and the presence of chiral ligands on the metal can effectively control the stereochemical outcome of the methylation.

Table 1: Representative Diastereoselective Methylation Strategies

| Method | Chiral Auxiliary/Ligand | Typical Diastereomeric Ratio (d.r.) | Key Features |

|---|---|---|---|

| Chiral Imine Alkylation | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | >95:5 | Reliable method with well-established protocols. |

| Chiral Oxazolidinone Acyl Imide Alkylation | Evans' Oxazolidinones | >98:2 | High levels of stereocontrol, requires subsequent conversion to the aldehyde. |

Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. For the synthesis of this compound, several catalytic strategies could be envisioned.

One promising method is the enantioselective α-methylation of 3-oxo-3-(thiophen-3-yl)propanal. This can be achieved using a chiral phase-transfer catalyst in the presence of a methylating agent. The chiral catalyst forms a chiral ion pair with the enolate of the β-ketoaldehyde, creating a chiral environment that directs the approach of the methyl group.

Alternatively, asymmetric conjugate addition reactions can be employed. For instance, the conjugate addition of a methyl organometallic reagent to an α,β-unsaturated aldehyde precursor bearing the thiophen-3-yl ketone moiety, catalyzed by a chiral metal complex (e.g., copper- or rhodium-based catalysts with chiral phosphine (B1218219) ligands), could furnish the desired product with high enantioselectivity. nih.gov

Another innovative approach involves the asymmetric redox C-C bond formation between an α-alkyl-α-diazocarbonyl compound and an aldehyde. nih.govresearchgate.net While not directly demonstrated for this specific target, this methodology provides a pathway to chiral α-alkyl-β-keto imides, which could potentially be hydrolyzed to the corresponding aldehydes.

Table 2: Potential Enantioselective Catalytic Methods

| Catalytic System | Reaction Type | Typical Enantiomeric Excess (e.e.) | Advantages |

|---|---|---|---|

| Chiral Phase-Transfer Catalyst | α-Methylation | 80-95% | Operational simplicity. |

| Cu(I)/Chiral Phosphine Complex | Conjugate Addition | >90% | High enantioselectivity for a range of substrates. nih.gov |

| Rh(I)/Chiral Diene Complex | Conjugate Addition | >95% | Excellent reactivity and selectivity. |

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. While direct enzymatic synthesis of this compound may not be established, biocatalytic methods can be applied to produce chiral intermediates.

For example, the asymmetric reduction of a related precursor, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, has been successfully achieved using whole cells of Rhodotorula glutinis, yielding the corresponding (S)-hydroxy amide with excellent enantioselectivity (>99.5% e.e.) and high conversion (>95%). nih.gov A similar biocatalytic reduction of a suitable precursor ketone could provide a chiral alcohol that can then be oxidized to the target chiral aldehyde. Ketoreductases (KREDs) are a class of enzymes known for their ability to stereoselectively reduce ketones, and screening a library of these enzymes could identify a suitable candidate for a precursor to this compound.

Table 3: Biocatalytic Approaches for Chiral Intermediates

| Enzyme Class | Transformation | Potential Substrate | Expected Outcome |

|---|---|---|---|

| Ketoreductase (KRED) | Asymmetric Reduction | 3-Oxo-3-(thiophen-3-yl)propanal | Chiral 3-hydroxy-2-methyl-3-(thiophen-3-yl)propanal |

| Alcohol Dehydrogenase (ADH) | Kinetic Resolution | Racemic 3-hydroxy-2-methyl-3-(thiophen-3-yl)propanal | Enantioenriched alcohol and aldehyde |

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that require careful consideration include the choice of solvent, temperature, reaction time, and the nature of the base or catalyst.

For methylation reactions, the choice of base is critical to ensure complete enolate formation without promoting side reactions. The temperature must be carefully controlled to prevent racemization and decomposition of the product. Reaction monitoring, for instance by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is essential to determine the optimal reaction time.

In catalytic reactions, the catalyst loading, ligand-to-metal ratio, and the concentration of reactants are important variables. A systematic study of these parameters, often using design of experiment (DoE) methodologies, can lead to a robust and high-yielding process.

Efficient Purification and Isolation Techniques for this compound

The purification of this compound can be challenging due to its potential instability and the presence of structurally similar impurities. Standard purification techniques such as column chromatography on silica (B1680970) gel are often employed. The choice of eluent system is critical to achieve good separation.

Given the potential for enolization and subsequent side reactions on silica gel, alternative purification methods such as preparative HPLC or flash chromatography with deactivated silica may be necessary. In some cases, distillation under reduced pressure could be a viable option if the compound is thermally stable.

Crystallization is another powerful purification technique, provided a suitable solvent system can be found. If the product is a solid, recrystallization can significantly enhance its purity. For chiral products, chiral HPLC or the formation of diastereomeric derivatives can be used to determine the enantiomeric or diastereomeric purity.

Elucidating the Reactivity and Chemical Transformations of 2 Methyl 3 Oxo 3 Thiophen 3 Yl Propanal

Reactions at the Aldehyde Functionality

The aldehyde group is generally more reactive towards nucleophiles than the ketone group due to less steric hindrance and greater electrophilicity of the carbonyl carbon. This inherent difference in reactivity allows for selective transformations at the aldehyde position.

Nucleophilic Additions: Hydride Reductions and Organometallic Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. Hydride reagents and organometallic compounds readily attack the electrophilic carbonyl carbon of the aldehyde.

Hydride Reductions: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) can selectively reduce the aldehyde in the presence of the ketone, yielding a β-hydroxyketone. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both carbonyl groups. The selective reduction of the aldehyde leads to the formation of 2-methyl-3-hydroxy-3-(thiophen-3-yl)propan-1-ol.

Organometallic Reactions: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that add to the aldehyde to form secondary alcohols after an aqueous workup. The reaction with a Grignard reagent, for instance, would yield a 1-(alkyl)-2-methyl-3-oxo-3-(thiophen-3-yl)propan-1-ol. The selectivity for the aldehyde over the ketone is generally high with these reagents, especially at lower temperatures.

Table 1: Illustrative Nucleophilic Additions at the Aldehyde Functionality

| Reaction Type | Reagent | Typical Solvent | Product |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 2-Methyl-3-hydroxy-3-(thiophen-3-yl)propan-1-ol |

| Organometallic Addition | Methylmagnesium Bromide (CH₃MgBr) | Diethyl ether (Et₂O) | 1,2-dimethyl-3-oxo-3-(thiophen-3-yl)propan-1-ol |

Condensation Reactions: Aldol (B89426), Knoevenagel, and Claisen-Schmidt Variants

The presence of an α-hydrogen atom allows the aldehyde to undergo enolization and participate in various condensation reactions.

Aldol Condensation: In the presence of a base, 2-Methyl-3-oxo-3-(thiophen-3-yl)propanal can act as both an electrophile (at the aldehyde carbonyl) and a nucleophile (via its enolate). A self-aldol condensation would lead to a complex mixture of products. In a crossed aldol condensation with a non-enolizable aldehyde, the target compound would serve as the nucleophilic partner.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base. This would result in the formation of a new carbon-carbon double bond.

Claisen-Schmidt Condensation: A specific type of crossed aldol condensation, the Claisen-Schmidt reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens. In a reaction with an aromatic aldehyde, this compound would act as the enolizable component, leading to the formation of an α,β-unsaturated ketone.

Oxidation Pathways for Carboxylic Acid Derivatives

Aldehydes are readily oxidized to carboxylic acids under mild conditions. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Tollens' reagent ([Ag(NH₃)₂]⁺). The oxidation of this compound would yield 2-methyl-3-oxo-3-(thiophen-3-yl)propanoic acid. The ketone functionality is generally stable to these mild oxidizing conditions.

Reactivity of the Ketone Functionality

While generally less reactive than the aldehyde, the ketone functionality can undergo a range of chemical transformations, particularly with more reactive reagents or under conditions that favor reaction at the more sterically hindered site.

Carbonyl Reductions and Stereochemical Outcomes

Reduction of the ketone in this compound would lead to the formation of a secondary alcohol. The presence of a chiral center at the α-position can influence the stereochemical outcome of this reduction.

Carbonyl Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the aldehyde. To selectively reduce the ketone, the more reactive aldehyde group would first need to be protected, for example, as an acetal (B89532). Subsequent reduction of the ketone would yield the corresponding secondary alcohol. Diastereoselective reduction could potentially be achieved using bulky hydride reagents or through substrate-controlled approaches, where the existing stereocenter directs the approach of the reducing agent.

Derivatives Formation: Oximes, Hydrazones, and Acetals

The ketone carbonyl can react with nitrogen-based nucleophiles and alcohols to form a variety of derivatives.

Oximes and Hydrazones: Reaction with hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) (N₂H₄) and its derivatives will lead to the formation of an oxime or a hydrazone, respectively. These reactions typically occur under mildly acidic conditions. Given the higher reactivity of the aldehyde, selective formation of the ketone-derived oxime or hydrazone would likely require prior protection of the aldehyde group.

Acetals: Acetals are commonly used as protecting groups for carbonyl compounds. The formation of an acetal from the ketone would typically require reaction with an alcohol or a diol under acidic conditions with the removal of water. Due to the greater reactivity of the aldehyde, it would be challenging to selectively form the ketal without also protecting the aldehyde. More commonly, both carbonyls would be protected, or the aldehyde would be selectively protected first.

Table 2: Illustrative Reactions at the Ketone Functionality (Assuming Prior Aldehyde Protection)

| Reaction Type | Reagent | Typical Conditions | Product (from Ketone) |

| Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, then H₃O⁺ | Secondary Alcohol |

| Oxime Formation | Hydroxylamine (NH₂OH) | Mild acid catalyst | Ketoxime |

| Hydrazone Formation | Hydrazine (N₂H₄) | Mild acid catalyst | Hydrazone |

| Acetal Formation | Ethylene Glycol | Acid catalyst, Dean-Stark | Cyclic Acetal (Dioxolane) |

Enolate Chemistry of the Alpha-Methylated Beta-Keto Aldehyde System

The presence of a proton on the carbon atom situated between two carbonyl groups (the α-carbon) imparts significant acidity to this position. The resulting enolate is highly stabilized by resonance, with the negative charge delocalized over both oxygen atoms. This enolate serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

Regioselective Alkylation and Acylation of the Enolate

The enolate of this compound can be readily generated by treatment with a suitable base. This nucleophilic species can then react with electrophiles, such as alkyl halides or acyl chlorides, in SN2-type reactions to form new C-C bonds at the α-carbon. libretexts.orgbrainkart.com This process, known as alkylation or acylation, is a cornerstone of synthetic organic chemistry for building molecular complexity. uobabylon.edu.iqaklectures.com

The reaction is typically carried out by first deprotonating the β-keto aldehyde with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to quantitatively form the enolate. libretexts.org The subsequent addition of an electrophile leads to the desired α-substituted product. The choice of base and reaction conditions is crucial to avoid side reactions, such as O-alkylation or self-condensation. For β-dicarbonyl compounds, C-alkylation is generally the predominant pathway. brainkart.com

| Electrophile | Reagent/Conditions | Expected Product Type | Reference Principle |

|---|---|---|---|

| Methyl Iodide (CH₃I) | 1. NaH, THF 2. CH₃I | α,α-Dimethylated β-keto aldehyde | uobabylon.edu.iq |

| Benzyl Bromide (BnBr) | 1. LDA, -78 °C, THF 2. BnBr | α-Benzyl-α-methyl β-keto aldehyde | libretexts.org |

| Acetyl Chloride (CH₃COCl) | 1. NaH, THF 2. CH₃COCl | α-Acetyl-α-methyl β-keto aldehyde | brainkart.com |

| Allyl Bromide (CH₂=CHCH₂Br) | 1. K₂CO₃, PTC, Toluene 2. Allyl Bromide | α-Allyl-α-methyl β-keto aldehyde | sciencemadness.org |

Kinetic versus Thermodynamic Enolate Formation

For unsymmetrical ketones with protons on two different α-carbons, the regioselectivity of enolate formation can be controlled to yield either the kinetic or the thermodynamic product. udel.eduscribd.com The kinetic enolate is formed faster by removing the more sterically accessible, less-substituted α-proton, a process favored by strong, bulky bases (like LDA) at low temperatures (-78 °C). udel.edujove.com The thermodynamic enolate is the more stable, more substituted enolate, and its formation is favored under conditions that allow for equilibration, such as weaker bases (like NaOEt) at higher temperatures. udel.eduscribd.com

In the specific case of this compound, the structure is Thiophene-C(=O)-CH(CH₃)-C(=O)H. There is only one α-carbon bearing a proton, which is the carbon atom between the ketone and aldehyde functionalities. Therefore, the issue of regioselectivity in forming different enolates by deprotonating different α-carbons does not arise.

However, the concept of kinetic versus thermodynamic control can be relevant to the geometry (E/Z) of the enolate formed or the distribution of the negative charge in the delocalized system. The enolate anion is a resonance hybrid of structures where the negative charge resides on the ketonic oxygen or the aldehydic oxygen. The reaction conditions can influence the preferred site of electrophilic attack (O- vs. C-alkylation) and the stereochemical outcome of the reaction. Conditions favoring kinetic control (LDA, -78°C) would irreversibly "lock" the enolate in its initially formed state, while thermodynamic conditions (NaH, room temperature) would allow the system to equilibrate to its most stable form before reacting.

| Control Type | Base | Temperature | Solvent | Key Feature | Reference Principle |

|---|---|---|---|---|---|

| Kinetic | Strong, bulky, non-nucleophilic (e.g., LDA) | Low (e.g., -78 °C) | Aprotic (e.g., THF) | Fast, irreversible deprotonation of the least hindered proton. | udel.edujove.com |

| Thermodynamic | Weaker, less hindered (e.g., NaH, NaOEt) | Higher (e.g., 0 °C to RT) | Protic or Aprotic | Reversible deprotonation, allowing equilibrium to the most stable enolate. | udel.eduscribd.com |

Transformations Involving the Thiophene-3-yl Ring

The thiophene (B33073) ring is an aromatic heterocycle that can undergo a variety of transformations, including electrophilic substitution and metal-catalyzed coupling reactions. The presence of the 3-oxo-2-methylpropanal substituent significantly influences the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. Substitution typically occurs preferentially at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate (arenium ion) through resonance. stackexchange.comresearchgate.net However, the substituent already present on the ring exerts a strong directing effect.

The 3-acyl group in this compound is an electron-withdrawing group, which deactivates the thiophene ring towards EAS. Such deactivating groups generally direct incoming electrophiles to the positions meta to themselves. youtube.com In the thiophene ring system, this translates to substitution at the C5 position, which is "pseudo-meta" and avoids placing the positive charge of the intermediate on the carbon adjacent to the deactivating group. Some substitution may also occur at the C2 position.

| Reaction | Typical Reagents | Major Product Position | Minor Product Position(s) | Reference Principle |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 5-bromo | 2-bromo | libretexts.org |

| Nitration | HNO₃, H₂SO₄ | 5-nitro | - | youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-acyl | - | stackexchange.com |

| Sulfonation | SO₃, H₂SO₄ | 5-sulfonic acid | - | libretexts.org |

Metal-Catalyzed Cross-Coupling Reactions at the Thiophene-3-yl Moiety

Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a versatile method for creating biaryl structures by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst. tandfonline.comlibretexts.org

To make the thiophene-3-yl moiety of the title compound amenable to such reactions, it would first need to be functionalized, for example, by converting it into a thienyl halide or a thienylboronic acid. Following the regioselectivity of EAS, bromination would likely yield the 5-bromo-3-thienyl derivative. This halide could then participate in various cross-coupling reactions to introduce new aryl, vinyl, or alkyl groups at the C5 position. Conversely, lithiation at the most acidic C2 position followed by quenching with a boron electrophile could generate a boronic acid derivative for subsequent coupling. ntnu.no

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference Principle |

|---|---|---|---|---|

| Suzuki-Miyaura | Thienyl-Br + R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Thienyl-R (C-C) | tandfonline.comlibretexts.orgntnu.no |

| Stille | Thienyl-Br + R-Sn(Bu)₃ | Pd(PPh₃)₄ | Thienyl-R (C-C) | libretexts.org |

| Heck | Thienyl-Br + Alkene | Pd(OAc)₂, P(o-tol)₃, Base | Thienyl-Alkene (C-C) | libretexts.org |

| Sonogashira | Thienyl-Br + Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Thienyl-Alkyne (C-C) | libretexts.org |

| Buchwald-Hartwig | Thienyl-Br + Amine | Pd₂(dba)₃, Ligand, Base | Thienyl-Amine (C-N) | libretexts.org |

Oxidative Cleavage and Ring Transformations of the Thiophene Unit

The sulfur atom in the thiophene ring is susceptible to oxidation, although the aromatic nature of the ring makes it relatively stable compared to non-aromatic sulfides. nih.gov Strong oxidizing agents can oxidize the sulfur to a sulfoxide (B87167) (thiophene S-oxide) and further to a sulfone (thiophene S,S-dioxide). researchgate.netnih.gov These oxidized species are no longer aromatic and behave as highly reactive dienes, readily participating in cycloaddition reactions (e.g., Diels-Alder reactions).

In some cases, oxidation can lead to the cleavage of the thiophene ring. researchgate.net The specific products depend on the oxidant and the reaction conditions. For example, ozonolysis can cleave the double bonds within the ring, leading to the formation of carbonyl-containing fragments. masterorganicchemistry.com The oxidation of thiophenes can also be mediated by biological systems, such as cytochrome P450 enzymes, which can lead to the formation of reactive thiophene-S-oxides or epoxides. nih.gov The presence of the electron-withdrawing acyl group is expected to make the thiophene ring more resistant to oxidation compared to unsubstituted thiophene.

| Reagent/Condition | Intermediate/Product Type | Description | Reference Principle |

|---|---|---|---|

| m-CPBA (1 equiv.) | Thiophene S-oxide | Oxidation of the sulfur atom to a sulfoxide. The product is a reactive diene. | researchgate.netnih.gov |

| m-CPBA (>2 equiv.) or H₂O₂/CH₃ReO₃ | Thiophene S,S-dioxide | Further oxidation of the sulfur atom to a sulfone. Also a reactive diene. | researchgate.netnih.gov |

| Ozone (O₃), then reductive workup (e.g., DMS) | Ring-cleaved dicarbonyls | Cleavage of the C=C bonds in the ring, potentially leading to complex dicarbonyl or carboxylic acid fragments. | masterorganicchemistry.com |

| Potassium permanganate (KMnO₄) | Ring-cleaved carboxylic acids | Harsh oxidation leading to complete cleavage of the ring and formation of carboxylic acids. | masterorganicchemistry.com |

Intramolecular Cyclization and Rearrangement Reactions of this compound

The structure of this compound is ripe for intramolecular reactions, given the proximity of its reactive functional groups. The enolizable nature of the β-dicarbonyl system is central to these potential transformations.

Intramolecular Aldol-Type Cyclizations:

Under basic or acidic conditions, this compound can be expected to undergo intramolecular aldol-type cyclization. The formation of an enolate at the C-2 methyl group can lead to a nucleophilic attack on the aldehyde carbonyl. This process would result in the formation of a five-membered carbocyclic ring. Subsequent dehydration of the resulting aldol adduct would yield a cyclopentenone derivative. The reaction pathway is outlined below:

Enolate Formation: A base abstracts a proton from the α-carbon (C-2), creating an enolate.

Intramolecular Attack: The enolate attacks the electrophilic aldehyde carbonyl.

Cyclization: A five-membered ring is formed, yielding a cyclic β-hydroxy aldehyde.

Dehydration: Under appropriate conditions, the elimination of a water molecule leads to the formation of a conjugated cyclopentenone system.

The specific conditions for such a cyclization would be critical in determining the product yield and selectivity. A comparative analysis of potential catalysts is presented in Table 1.

| Catalyst Type | Predicted Outcome | Rationale |

| Strong Base (e.g., NaOH) | Potential for competing reactions, such as intermolecular aldol condensation. | Non-specific catalysis can lead to multiple reaction pathways. |

| Mild Base (e.g., K2CO3) | Favorable for intramolecular cyclization. | Promotes enolate formation without excessively favoring intermolecular reactions. |

| Acid (e.g., H2SO4) | Can catalyze both cyclization and dehydration. | Promotes enol formation and subsequent cyclization, followed by dehydration. |

| Amine Catalysts (e.g., Proline) | Potential for asymmetric induction. | Can form an enamine intermediate, leading to stereoselective cyclization. cnr.it |

Rearrangement Reactions:

While β-dicarbonyl compounds are not typically prone to the same rearrangements as α-dicarbonyls (like the benzilic acid rearrangement), the potential for sigmatropic rearrangements exists in derivatives of this compound. oxfordsciencetrove.comwiley-vch.de For instance, if the enol form is trapped with an appropriate reagent, a Claisen-type rearrangement could be envisioned.

Furthermore, under thermal or photochemical conditions, rearrangements involving the thiophene ring cannot be entirely ruled out, although such transformations would likely require significant energy input.

Advanced Spectroscopic Characterization Methodologies for 2 Methyl 3 Oxo 3 Thiophen 3 Yl Propanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In a ¹H NMR spectrum of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanal, distinct signals would be expected for each unique proton. The aldehyde proton (-CHO) would likely appear as a doublet in the downfield region, typically between δ 9-10 ppm, due to coupling with the adjacent methine proton. The protons of the thiophene (B33073) ring would exhibit characteristic shifts and coupling patterns in the aromatic region (δ 7-8.5 ppm). The methine proton (CH) adjacent to the methyl and aldehyde groups would likely be a multiplet, and the methyl group (-CH₃) would present as a doublet in the upfield region.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde H | 9.5 - 9.7 | Doublet | ~2-3 |

| Thiophene H | 7.0 - 8.5 | Multiplets | Varied |

| Methine CH | 3.5 - 4.0 | Quartet | ~7 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbons of the aldehyde and ketone groups would be the most deshielded, appearing far downfield (δ 190-210 ppm). The carbons of the thiophene ring would resonate in the aromatic region (δ 120-150 ppm). The methine and methyl carbons would be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 195 - 205 |

| Ketone C=O | 185 - 195 |

| Thiophene C | 125 - 145 |

| Methine C | 45 - 55 |

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations, for instance, between the aldehyde proton and the methine proton, and between the methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to determine the stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, strong absorption bands characteristic of the carbonyl groups of the aldehyde and ketone would be expected in the region of 1680-1740 cm⁻¹. The C-H stretching vibrations of the aldehyde group would appear around 2720 and 2820 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the thiophene ring would also be observable.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O (Aldehyde) | 1720 - 1740 |

| C=O (Ketone) | 1680 - 1700 |

| C-H (Aldehyde) | 2720, 2820 |

| C=C (Thiophene) | 1400 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable information about the structure of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed, and its exact mass would confirm the molecular formula. Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO) and cleavage adjacent to the carbonyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The presence of the thiophene ring and the two carbonyl groups creates a conjugated system in this compound. This conjugation would be expected to result in absorption bands in the UV-Vis spectrum, likely corresponding to π→π* and n→π* transitions. The position and intensity of these bands would provide insights into the extent of electronic conjugation within the molecule.

Computational and Theoretical Investigations of 2 Methyl 3 Oxo 3 Thiophen 3 Yl Propanal

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for studying the step-by-step process of chemical reactions, known as the reaction mechanism.

The synthesis of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanal likely involves several key chemical transformations. Computational studies can be used to model these reactions to understand their feasibility and selectivity. For example, if the synthesis involves a Claisen condensation, calculations could be used to investigate the reaction pathway, identify the key intermediates, and determine the structure of the transition state.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction can be constructed. The height of the energy barrier (activation energy) determines the rate of the reaction.

Table 3: Hypothetical Activation Energies for a Key Synthetic Step in the Formation of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.2 |

| Proton Transfer | TS2 | 8.5 |

| Elimination | TS3 | 20.1 |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

These computational kinetic analyses can help in optimizing reaction conditions (e.g., temperature, catalyst) to improve the yield and efficiency of the synthesis.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations are invaluable tools for predicting and interpreting the spectroscopic properties of novel chemical entities. In the absence of direct experimental data for this compound, computational methods such as Density Functional Theory (DFT) can provide significant insights into its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. Such in silico analyses are crucial for structural elucidation and for understanding the electronic properties of the molecule.

Computed NMR Chemical Shifts and Coupling Constants

Computational quantum chemical methods are frequently employed to predict the ¹H and ¹³C NMR spectra of organic molecules. These calculations, often performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can yield chemical shifts and coupling constants that are in strong agreement with experimental values. researchgate.net

For this compound, theoretical calculations would be expected to predict the chemical shifts for each unique proton and carbon atom. The expected ¹H NMR chemical shifts would likely show signals for the aldehydic proton, the methine proton at the 2-position, the methyl group protons, and the three protons of the thiophene (B33073) ring. Similarly, the ¹³C NMR spectrum would be predicted to show distinct signals for the carbonyl carbon, the aldehydic carbon, the carbons of the thiophene ring, the methine carbon, and the methyl carbon.

The following table provides hypothetical, yet expected, ¹H and ¹³C NMR chemical shift ranges for this compound based on known values for similar structural motifs.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aldehydic CH | 9.5 - 10.5 | 190 - 205 |

| Thiophene C=O | - | 185 - 195 |

| Thiophene Ring H | 7.0 - 8.5 | - |

| Thiophene Ring C | - | 125 - 145 |

| CH (α-carbon) | 3.5 - 4.5 | 45 - 55 |

| CH₃ | 1.0 - 1.5 | 15 - 25 |

Note: These are estimated values and actual computed or experimental values may vary.

Simulated IR and UV-Vis Spectra

Theoretical vibrational frequency calculations are instrumental in interpreting experimental IR spectra. For this compound, a simulated IR spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes would include the C-H stretching of the aldehyde, methyl, and thiophene groups, the C=O stretching of the ketone and aldehyde, and the C-S stretching of the thiophene ring.

Simulations of the electronic spectrum using Time-Dependent DFT (TD-DFT) can predict the UV-Vis absorption maxima (λmax). nih.gov For a conjugated system like this compound, electronic transitions such as n → π* and π → π* are expected. The computed spectrum would provide information on the excitation energies and oscillator strengths of these transitions.

The table below outlines the expected regions for key IR absorptions and a plausible range for the main UV-Vis absorption band.

| Spectroscopic Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | Aldehyde C-H Stretch | 2820-2880 and 2720-2780 |

| IR | C=O Stretch (Ketone & Aldehyde) | 1680-1720 |

| IR | Thiophene C=C Stretch | 1400-1500 |

| IR | C-S Stretch | 600-800 |

| UV-Vis | π → π* transition | 250 - 300 nm |

| UV-Vis | n → π* transition | 300 - 350 nm |

Note: These are generalized ranges and specific computed values would depend on the computational method and theoretical environment (e.g., solvent simulation).

Molecular Dynamics Simulations to Investigate Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational flexibility and dynamic behavior of molecules over time. rsc.org For a molecule like this compound, which possesses several single bonds allowing for rotation, MD simulations can provide a detailed picture of its conformational landscape.

An MD simulation of this compound would involve calculating the trajectory of each atom over a period of time by solving Newton's equations of motion. This would reveal the preferred dihedral angles around the bonds connecting the thiophene ring, the carbonyl group, the α-methyl group, and the aldehyde. The simulation would likely identify several low-energy conformers and the energy barriers for interconversion between them. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and its interaction with biological targets. For instance, studies on other thiophene derivatives have utilized MD simulations to understand their stable conformations and interactions within protein binding sites. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Theoretical Basis

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational medicinal chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For thiophene derivatives, which are known to exhibit a wide range of biological activities including anti-inflammatory and anti-HCV properties, QSAR models are particularly valuable. nih.govbenthamdirect.comresearchgate.net

The theoretical basis of QSAR lies in the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A typical QSAR study on a series of thiophene compounds would involve:

Data Set Preparation : Assembling a series of thiophene analogs with experimentally determined biological activities.

Descriptor Calculation : Computing a variety of molecular descriptors for each compound. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). nih.govresearchgate.net

Model Development : Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation : Rigorously testing the predictive power of the QSAR model using internal and external validation techniques. nih.gov

For thiophene-based compounds, QSAR studies have successfully identified key electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, as being crucial in modulating their anti-inflammatory activity. nih.govresearchgate.net Such models provide valuable insights into the mechanism of action and can be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent analogs. benthamdirect.com

Applications of 2 Methyl 3 Oxo 3 Thiophen 3 Yl Propanal in Complex Organic Synthesis

Strategic Role as a Chiral Building Block in Asymmetric Synthesis

There is currently no available research in the public domain that specifically describes the use of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanal as a chiral building block in asymmetric synthesis.

Precursor for the Synthesis of Novel Heterocyclic Systems

No specific studies have been identified that detail the role of this compound as a precursor for the synthesis of novel heterocyclic systems.

Intermediate in the Total Synthesis of Complex Natural Products

A review of the literature did not reveal any instances of this compound being used as an intermediate in the total synthesis of complex natural products.

Scaffold for the Development of Advanced Materials and Functional Molecules

There is no available information on the use of this compound as a scaffold for the development of advanced materials or functional molecules.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

No published Structure-Activity Relationship (SAR) studies involving derivatives of this compound could be located.

Future Research Directions and Unexplored Avenues for 2 Methyl 3 Oxo 3 Thiophen 3 Yl Propanal

Development of Green Chemistry Approaches for its Synthesis and Transformations

Future research will undoubtedly prioritize the development of environmentally benign methods for the synthesis of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanal. Traditional syntheses of related 1,3-dicarbonyl compounds often rely on Claisen-type condensations, which may use stoichiometric amounts of strong bases and organic solvents. quimicaorganica.org Green chemistry initiatives would seek to replace these with catalytic, atom-economical alternatives.

Key research avenues include:

Biocatalytic Routes: Employing enzymes for C-C bond formation could offer a highly selective and sustainable synthetic pathway. nih.gov The use of engineered enzymes could enable the synthesis to be performed in aqueous media under mild conditions, minimizing waste.

Mechanochemistry: Performing the synthesis under solvent-free or liquid-assisted grinding (LAG) conditions is a promising green approach. nih.gov This technique can reduce solvent waste and energy consumption and sometimes leads to different product selectivities compared to solution-phase reactions. nih.gov

Sustainable Solvents and Catalysts: Research into replacing traditional volatile organic solvents with greener alternatives like deep eutectic solvents for thiophene (B33073) synthesis is an active area. rsc.org Furthermore, developing catalytic aerobic oxidation processes, potentially using polyoxometalate (POM) catalysts, could provide a green method for transformations of the aldehyde or ketone moiety, avoiding hazardous metal oxidants. innoget.comresearchgate.net A recent process developed for thiophene-2-carbonyl chloride utilized a catalytic liquid-phase aerobic oxidation, highlighting a move towards more sustainable industrial methods. acs.org

| Green Chemistry Approach | Potential Advantage | Relevant Research Area |

| Biocatalysis | High selectivity, mild aqueous conditions, reduced waste. | Enzymatic C-C bond formation. nih.gov |

| Mechanochemistry | Reduced solvent use, energy efficiency, potential for novel reactivity. | Solvent-free synthesis, allylation of carbonyls. nih.gov |

| Aerobic Oxidation | Use of O2 as a benign oxidant, avoids stoichiometric hazardous reagents. | Catalytic oxidation of alcohols and carbonyls. innoget.comresearchgate.net |

| Sustainable Solvents | Eliminates volatile organic compounds (VOCs), improves process safety. | Deep eutectic solvents for heterocyclic synthesis. rsc.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound. The molecule possesses a stereocenter at the C2 position and two distinct carbonyl groups, making it an ideal substrate for asymmetric catalysis and chemoselective transformations.

Future catalytic research could focus on:

Asymmetric Synthesis: The enantioselective synthesis of this compound is a significant challenge. Organocatalysis, particularly using chiral amines or N-heterocyclic carbenes (NHCs), could be employed to set the stereocenter during the C-C bond formation step. researchgate.netrsc.org Recent advancements in the asymmetric hydrogenation of thiophenes using ruthenium-NHC catalysts also present a pathway to chiral tetrahydrothiophene (B86538) derivatives, should the thiophene ring be targeted for reduction. acs.org

Chemoselective Transformations: The presence of both an aldehyde and a ketone offers opportunities for selective reactions. Catalytic systems must be developed to differentiate between these two functional groups. For example, specific catalysts could enable the selective reduction, oxidation, or olefination of the more reactive aldehyde in the presence of the ketone.

C-H Activation: Direct functionalization of the thiophene ring via C-H activation is a powerful, atom-economical strategy. dntb.gov.ua Research into transition-metal catalysts (e.g., palladium, cobalt, iridium) could enable the introduction of new substituents at the C2, C4, or C5 positions of the thiophene ring without the need for pre-functionalized starting materials. dntb.gov.ua

| Catalytic Strategy | Target Transformation | Potential Outcome |

| Asymmetric Organocatalysis | Enantioselective C-C bond formation. | Access to single-enantiomer products. researchgate.net |

| Transition Metal Catalysis | Chemoselective reduction of the aldehyde. | Synthesis of chiral thiophene-containing diols. |

| C-H Activation | Direct arylation of the thiophene ring. | Rapid diversification of the molecular scaffold. dntb.gov.ua |

Integration into Automated Synthesis Platforms and Flow Chemistry

To accelerate the discovery of novel derivatives and applications, the synthesis of this compound and its subsequent transformations could be integrated into modern high-throughput platforms.

Automated Synthesis: Automated platforms can rapidly generate libraries of analogues by varying the starting materials or reaction conditions. protheragen.ai These systems, which combine robotics with data-driven algorithms, can perform multi-step syntheses, purifications, and analyses, significantly speeding up the design-synthesize-test cycle in drug and materials discovery. chemspeed.comnih.gov Such platforms could be used to explore a wide range of substituents on the thiophene ring or modifications of the dicarbonyl moiety.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scale-up. chemicalindustryjournal.co.uknih.gov The synthesis of pharmaceutical intermediates is increasingly being performed in flow reactors. mdpi.comrsc.org A multi-step flow synthesis could be designed to produce this compound and then directly feed it into a subsequent reactor for further functionalization, avoiding the isolation of intermediates. nih.gov This approach is particularly valuable for handling potentially unstable intermediates or hazardous reagents. nih.gov

Discovery of Unexpected Reactivity and Unique Transformations

The unique combination of a thiophene ring and a β-keto-aldehyde moiety suggests that this compound may exhibit novel and unexpected reactivity.

Thiophene Ring Transformations: While thiophene is considered aromatic, its stability is lower than benzene, and it can undergo unique reactions. wikipedia.orgpharmaguideline.com Under certain conditions, such as reductive cyclization of a strategically placed nitro group, the thiophene ring has been observed to convert into a pyrrole (B145914) ring, extruding sulfur in the process. researchgate.net Investigating the intramolecular reactions of derivatives of this compound could lead to novel heterocyclic scaffolds.

1,3-Dicarbonyl Reactivity: The chemistry of 1,3-dicarbonyl compounds is rich and continues to yield surprises. Research could explore novel cyclization reactions, domino sequences, or C-C bond cleavage transformations. researchgate.net For instance, the collaboration between the two carbonyl groups results in a highly acidic methylene (B1212753) proton and a stable enol form, which can be exploited in various C-C and carbon-heteroatom bond-forming reactions. libretexts.org

Catalytic Dearomatization: A frontier area in heterocyclic chemistry is the catalytic asymmetric dearomatization (CADA) of aromatic compounds like thiophene. rsc.orgrsc.org Designing intramolecular reactions that involve the dicarbonyl side chain could provide a handle to achieve novel dearomatization cascades, leading to complex, three-dimensional chiral spiranes or other valuable building blocks. rsc.orgrsc.org

Multidisciplinary Research Prospects with Allied Scientific Fields

The structural features of this compound make it a compelling candidate for exploration in various scientific disciplines beyond pure synthesis.

Medicinal Chemistry: Thiophene is a well-established pharmacophore found in numerous FDA-approved drugs, including anti-inflammatory, anticancer, and antipsychotic agents. rsc.orgnih.govnih.gov The 1,3-dicarbonyl moiety can act as a versatile chelating agent for metal ions or a reactive handle for forming more complex heterocyclic systems. This compound could serve as a starting point for developing novel therapeutic agents.

Materials Science: Thiophene-based oligomers and polymers are central to the field of organic electronics, where they are used as semiconductors in devices like organic field-effect transistors (OFETs) and solar cells. researchgate.netbohrium.comunibo.it The carbonyl groups in this compound provide reactive sites for polymerization or for tuning the electronic properties of resulting materials. Its derivatives could be investigated as novel components for organic light-emitting diodes (OLEDs), sensors, or functional dyes. researchgate.netresearchgate.net

Chemical Biology: The compound could be used to design chemical probes to study biological systems. The aldehyde group can react with specific amino acid residues in proteins, allowing for covalent labeling. The thiophene core can be further functionalized with fluorescent tags or other reporter groups, enabling applications in bioimaging. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methyl-3-oxo-3-(thiophen-3-yl)propanal, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions using thiophene derivatives and ketones. For example, benzoylisothiocyanate in 1,4-dioxane with stirring at room temperature can yield structurally similar compounds . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (room temperature avoids side reactions), and purification via filtration or recrystallization. Monitoring reaction progress with TLC or HPLC ensures reproducibility.

Q. How should researchers safely handle and store this compound in the laboratory?

- Methodological Answer : Follow GHS guidelines for aldehydes and ketones: use PPE (gloves, goggles), work in a fume hood, and store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation. Stability assessments via accelerated degradation studies (e.g., exposure to light, heat) with HPLC monitoring are recommended .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm the thiophene and carbonyl groups, IR for ketone (1700–1750 cm⁻¹) and aldehyde (2700–2850 cm⁻¹) stretches, and mass spectrometry for molecular weight validation. Contradictions in spectral data (e.g., unexpected peaks) require cross-validation with alternative methods (e.g., X-ray crystallography) or computational simulations (DFT) .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (from ethanol/water mixtures) are standard. For polar impurities, activated charcoal treatment or flash chromatography improves purity. Monitor purity via melting point analysis and HPLC .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement determines bond lengths, angles, and stereochemistry. Key steps include crystal mounting on a diffractometer, data collection at low temperature (100 K), and refinement using SHELX’s dual-space algorithms. Validate results with R-factor (<5%) and electron density maps .

Q. What computational strategies predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess thermal stability (e.g., bond dissociation energies). Solvent effects are modeled using COSMO-RS. Compare computational data with experimental DSC/TGA results .

Q. How can researchers resolve contradictions in synthetic yields or spectroscopic data across studies?

- Methodological Answer : Perform iterative analysis: (1) Replicate experiments with controlled variables (solvent purity, catalyst loading). (2) Use high-resolution MS/2D-NMR to confirm structural assignments. (3) Apply statistical tools (e.g., ANOVA) to identify outliers. For conflicting spectral data, collaborate with specialized labs for advanced techniques like synchrotron XRD .

Q. What methodologies enable the study of this compound’s potential biological activity?

- Methodological Answer : In silico docking (AutoDock Vina) screens against enzyme targets (e.g., kinases). In vitro assays (enzyme inhibition, cytotoxicity) require synthesizing derivatives with modified substituents. Use LC-MS to monitor metabolic stability in hepatocyte models. Cross-reference with structurally similar probes, such as thiophene-based enzyme inhibitors .

Q. How can atmospheric or photolytic degradation pathways of this compound be experimentally traced?

- Methodological Answer : Simulate environmental conditions using PTR-MS or DNPH cartridges to trap degradation products (e.g., aldehydes). UV irradiation studies (λ=254–365 nm) with GC-MS analysis identify intermediates. Quantify reaction kinetics via pseudo-first-order models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.